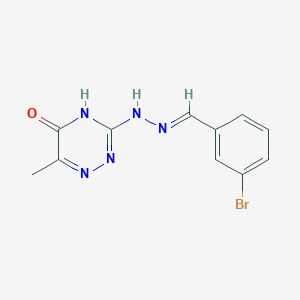
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is an organic compound that has gained significant attention in scientific research due to its diverse applications. It is a hydrazone derivative of benzaldehyde that has been used as a starting material for the synthesis of various organic compounds. The compound has shown promising results in different scientific fields, including medicinal chemistry, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form stable adducts. The compound has also been shown to exhibit antioxidant and antimicrobial activities, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. However, studies have shown that the compound has low toxicity and does not exhibit significant cytotoxicity against different cell lines. The compound has also been shown to inhibit the growth of different bacterial strains, including Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its easy synthesis, low toxicity, and diverse applications. The compound can be used as a starting material for the synthesis of various organic compounds and as a ligand in coordination chemistry. However, the limitations of using the compound include its limited solubility in water and some organic solvents, which may affect its reactivity and stability.
Orientations Futures
There are several future directions for the use of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the synthesis of new organic compounds with diverse pharmacological activities. The compound can also be used as a ligand in coordination chemistry to form metal complexes with different metals, which may exhibit unique properties and applications. Additionally, the compound can be further studied to understand its mechanism of action and potential applications in different scientific fields.
Méthodes De Synthèse
The synthesis of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromobenzaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its diverse applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including hydrazones, Schiff bases, and azo compounds. The compound has also been used as a ligand in coordination chemistry to form metal complexes with different metals, such as copper, nickel, and cobalt.
Propriétés
IUPAC Name |
3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLGRZRNOILJGD-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (3,5-dimethyl-4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119176.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6119200.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine](/img/structure/B6119217.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)
![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)